Enantiomer-Specific Pharmacology: (+)-CAMP Is a Full GABAC Agonist Whereas (-)-CAMP Is a Weak Antagonist
In a direct head-to-head comparison using two-electrode voltage clamp electrophysiology on human recombinant ρ1 and ρ2 GABAC receptors expressed in Xenopus laevis oocytes, (+)-CAMP [(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid] acted as a potent full agonist, whereas its enantiomer (-)-CAMP functioned as a weak antagonist [1]. The qualitative functional switch and the quantitative potency difference are decisive for experimental design.
| Evidence Dimension | Functional activity and potency at human homooligomeric GABAC receptors (ρ1 and ρ2) |
|---|---|
| Target Compound Data | (+)-CAMP: KD ~40 µM, Imax ~100% at ρ1; KD ~17 µM, Imax ~100% at ρ2 (full agonist) [1] |
| Comparator Or Baseline | (-)-CAMP: IC50 ~900 µM at ρ1; IC50 ~400 µM at ρ2 (weak antagonist) [1] |
| Quantified Difference | Approximately 22.5-fold lower KD at ρ1 and ~52.9-fold difference in functional quality for (+)-CAMP as an agonist vs. (-)-CAMP as an antagonist; qualitative switch from full agonism to antagonism [1] |
| Conditions | Xenopus laevis oocytes expressing human recombinant ρ1 or ρ2 subunits; two-electrode voltage clamp at -60 mV [1] |
Why This Matters
Procurement of the wrong enantiomer yields a weak antagonist instead of the desired full agonist, fundamentally invalidating any experiment aimed at activating GABAC receptors.
- [1] Duke RK, Chebib M, Hibbs DE, Mewett KN, Johnston GAR. (+)- and (-)-cis-2-Aminomethylcyclopropanecarboxylic Acids Show Opposite Pharmacology at Recombinant ρ1 and ρ2 GABAC Receptors. J Neurochem. 2000;75(6):2602-2610. View Source
